![molecular formula C7H14ClNO2 B2945571 [(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride CAS No. 2375248-05-6](/img/structure/B2945571.png)
[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride
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Description
This compound, also known as [(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride
, is a chemical substance with the molecular weight of 179.65 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrrole derivatives, which this compound is a part of, has been extensively studied. Various methods have been proposed, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of primary diols and amines to produce unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The InChI code for this compound is1S/C7H13NO2.ClH/c9-3-5-4-10-7-2-8-1-6 (5)7;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 179.65 . The compound’s IUPAC name is[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride
.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
[(3R,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-3-5-4-10-7-2-8-1-6(5)7;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIKCDNETZKGY-RYLOHDEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCC2CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1)OC[C@H]2CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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